2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER
Overview
Description
2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a methoxy group, a phenyl ring, and a tetrazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxybenzyl derivatives, have been reported to interact with various biological targets
Mode of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . It becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The 3,4-dimethoxybenzyl group has been associated with the formation of self-assembled monolayers of aromatic thiolates .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially influence the bioavailability of the compound.
Result of Action
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation could potentially result in changes at the molecular level .
Action Environment
The action of “5-(3,4-dimethoxybenzyl)-2H-tetrazole” can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the phenyl ring substituted with a methoxy group. The tetrazole moiety is then introduced through a series of reactions involving azide and nitrile intermediates. Common reagents used in these reactions include sodium azide, acetonitrile, and various catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the tetrazole ring can produce an amine derivative.
Scientific Research Applications
2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Widely studied for their diverse biological and clinical applications.
Benzimidazole derivatives: Noted for their broad-spectrum biological activities.
Uniqueness
2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER is unique due to the presence of both a methoxy group and a tetrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11-13-14-12-10/h3-5H,6H2,1-2H3,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOSKEXCJPFKGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNN=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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